Product packaging for a-(Fmoc-amino)-cyclopropaneacetic acid(Cat. No.:CAS No. 1212257-18-5; 1332765-55-5; 923012-40-2)

a-(Fmoc-amino)-cyclopropaneacetic acid

Cat. No.: B2419009
CAS No.: 1212257-18-5; 1332765-55-5; 923012-40-2
M. Wt: 337.375
InChI Key: YMLZBPTXRMNAFP-UHFFFAOYSA-N
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Description

Overview of Cyclopropane-Containing Amino Acids in Chemical Biology and Medicinal Chemistry

Cyclopropane-containing amino acids are valued for their ability to introduce conformational constraints into peptide backbones. nih.gov This structural feature can lead to peptides with improved resistance to enzymatic degradation, a crucial factor for the development of peptide-based therapeutics. nbinno.com The cyclopropane (B1198618) ring, being the smallest carbocyclic system, introduces a rigid element that can mimic or induce specific secondary structures, such as β-turns and helices, which are often essential for biological activity. nih.gov

In medicinal chemistry, the incorporation of these unnatural amino acids is a key strategy for modulating the pharmacological properties of drug candidates. psu.edu The unique stereochemistry and electronic nature of the cyclopropane ring can influence binding affinity and selectivity towards biological targets. nbinno.com For instance, cyclopropane-containing amino acids have been integrated into peptidomimetics to enhance their bioactivity and pharmacokinetic profiles. nih.gov Their use is a prominent strategy in the design of next-generation pharmaceuticals for a wide array of human diseases. nbinno.com

Structural and Conformational Significance of the Cyclopropane Motif in Biomolecules and Synthetic Scaffolds

The cyclopropane motif imposes significant conformational restrictions on the peptide backbone. nbinno.com This rigidity is a direct result of the strained three-membered ring, which limits the rotational freedom of the surrounding chemical bonds. nbinno.com By locking the spatial arrangement of functional groups, the cyclopropane ring can enhance a molecule's ability to bind to specific protein targets with high potency and selectivity. nbinno.com

This "conformational locking" is a powerful tool for designing molecules with predefined three-dimensional structures. nbinno.com The cyclopropane scaffold can stabilize specific secondary structures in peptides, which is critical for their interaction with receptors and enzymes. nih.gov Furthermore, the cyclopropane ring is more resistant to metabolic degradation compared to linear aliphatic chains, contributing to the increased in vivo stability of molecules containing this motif. nbinno.com Chiral cyclopropane rings are considered key pharmacophores in pharmaceuticals and bioactive natural products, making them valuable building blocks for drug discovery. nih.govnih.gov

Introduction to α-(Fmoc-amino)-cyclopropaneacetic Acid as a Core Research Target

α-(Fmoc-amino)-cyclopropaneacetic acid is a derivative of a cyclopropane amino acid where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is crucial for its application in solid-phase peptide synthesis (SPPS), the primary method for artificially producing peptides. altabioscience.comnih.gov The Fmoc group is base-labile, meaning it can be removed under mild basic conditions, which are compatible with a wide range of other protecting groups used for the side chains of amino acids. chempep.com This orthogonality is a cornerstone of modern peptide synthesis. peptide.com

The use of Fmoc-protected amino acids like α-(Fmoc-amino)-cyclopropaneacetic acid allows for the stepwise and controlled assembly of peptide chains on a solid support. altabioscience.com The availability of this building block enables researchers to systematically investigate the effects of incorporating a cyclopropane constraint at specific positions within a peptide sequence. This has made α-(Fmoc-amino)-cyclopropaneacetic acid a key target for synthetic chemists and a valuable tool for peptide and protein engineering.

Historical Context and Evolution of Research on Cyclopropane Amino Acid Derivatives

Interest in cyclopropane and its derivatives in a pharmaceutical context dates back to the 1930s when cyclopropane itself was used as a general anesthetic. nih.govacs.org The exploration of cyclopropane-containing amino acids is a more recent development, driven by the increasing interest in noncanonical amino acids for peptide drug discovery. nih.gov Early research focused on the synthesis of simple cyclopropane amino acids and the investigation of their basic chemical properties.

The development of solid-phase peptide synthesis by Bruce Merrifield revolutionized the field, creating a demand for a diverse array of protected amino acid building blocks. peptide.com The introduction of the Fmoc protecting group by Carpino and Han in 1970 provided a milder alternative to the traditional Boc-protection strategy, further expanding the scope of peptide synthesis. altabioscience.com This set the stage for the development and application of Fmoc-protected unnatural amino acids, including α-(Fmoc-amino)-cyclopropaneacetic acid.

Over the years, synthetic methodologies for creating cyclopropane rings have become more sophisticated, allowing for the preparation of a wide variety of stereochemically defined cyclopropane amino acid derivatives. rsc.orgresearchgate.net These advancements have enabled the incorporation of these unique building blocks into complex peptides, leading to significant progress in the development of novel therapeutics and biological probes. nih.govgoogle.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19NO4 B2419009 a-(Fmoc-amino)-cyclopropaneacetic acid CAS No. 1212257-18-5; 1332765-55-5; 923012-40-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c22-19(23)18(12-9-10-12)21-20(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMLZBPTXRMNAFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332765-55-5
Record name 2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
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Conformational Analysis and Structural Impact of Cyclopropane Amino Acids in Peptide Systems

Influence of the Cyclopropane (B1198618) Ring on Peptide Secondary Structure and Flexibility

The rigid, three-membered ring of cyclopropane introduces significant constraints on the torsional angles of the peptide backbone, thereby influencing the local and global conformation of the peptide. Unlike their linear counterparts, peptides containing cyclopropane amino acids exhibit a reduced conformational flexibility, which can be leveraged to stabilize specific secondary structures. nih.govlifechemicals.comnih.gov

Research has shown that the stereochemistry of the substituents on the cyclopropane ring plays a crucial role in dictating the resulting peptide conformation. For instance, peptides incorporating trans-substituted cyclopropanes tend to adopt extended conformations, mimicking β-strands. acs.orgnih.gov Conversely, cis-substituted cyclopropane moieties can induce turn-like structures, such as β-turns and γ-turns, which are critical for molecular recognition and biological activity. acs.org This ability to pre-organize a peptide into a desired secondary structure is a key advantage in the design of peptidomimetics.

The introduction of a cyclopropane ring can drastically affect the secondary structure and flexibility of a peptide sequence. nih.gov This is due to the inherent rigidity of the three-membered ring, which restricts the rotational freedom around the Cα-Cβ and Cβ-Cγ bonds. This restriction can lead to the stabilization of specific secondary structures that might otherwise be transient or disfavored in more flexible peptide chains.

Cyclopropane Substitution Favored Peptide Conformation Reference
transExtended (β-strand like) acs.org
cisReverse turn (β-turn like) acs.org

Conformational Restriction and Rigidity Imparted by Cyclopropane Moieties in Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced metabolic stability and oral bioavailability. lifechemicals.com The incorporation of cyclopropane amino acids is a well-established strategy to induce conformational rigidity in peptidomimetics. researchgate.netresearchgate.net This rigidity is desirable as it can lock the molecule into its bioactive conformation, leading to higher binding affinity and selectivity for its target receptor.

The conformational restriction arises from the steric strain inherent in the cyclopropane ring, often referred to as "cyclopropylic strain". researchgate.netresearchgate.net This strain limits the rotation of the bonds connected to the ring, thereby fixing the relative orientation of the amino and carboxyl groups, as well as the side chains. The result is a significant reduction in the accessible conformational space of the peptide, which can be a considerable advantage in rational drug design. nih.gov

The degree of conformational restriction can be fine-tuned by the substitution pattern on the cyclopropane ring. The presence of substituents further limits the rotational freedom and can be used to precisely control the three-dimensional structure of the peptidomimetic. nih.gov

Stereochemical Control and Directionality in Cyclopropane-Containing Peptides

The stereochemistry of the cyclopropane ring and its substituents provides a powerful tool for controlling the directionality and spatial orientation of the peptide backbone and side chains. nih.govacs.org Since the cyclopropane ring is planar, the substituents are fixed on either side of the ring, leading to distinct stereoisomers with unique three-dimensional arrangements.

This fixed stereochemistry can be used to enforce specific side-chain orientations, which is crucial for molecular recognition and binding to biological targets. nih.govacs.org By synthesizing peptides with specific stereoisomers of cyclopropane amino acids, it is possible to probe the structure-activity relationship and identify the optimal conformation for biological activity. This level of stereochemical control is difficult to achieve with natural amino acids, making cyclopropane-containing peptides valuable tools in medicinal chemistry and chemical biology. nih.gov

The ability to control the stereochemistry at multiple centers on the cyclopropane ring allows for the creation of a diverse range of peptide conformations from a single peptide sequence. nih.gov This diversity can be systematically explored to optimize the biological activity of a lead compound.

Stereochemical Feature Impact on Peptide Structure Reference
Ring Substitution (cis/trans)Dictates backbone turn or extended conformation acs.org
Substituent StereochemistryControls side-chain orientation and directionality nih.govnih.gov

Computational and Spectroscopic Approaches for Conformational Elucidation

A combination of computational and spectroscopic techniques is employed to elucidate the precise three-dimensional structure of cyclopropane-containing peptides. These methods provide detailed insights into the conformational preferences and the structural impact of the cyclopropane moiety.

Computational Approaches: Molecular mechanics and quantum mechanics calculations are used to explore the potential energy surface of the peptide and identify the most stable conformations. nih.govnih.govrsc.org These computational models can predict the effect of the cyclopropane ring on the backbone torsional angles (phi, psi) and help in the rational design of peptidomimetics with desired structural features. nih.govnih.govaip.org

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the solution-state conformation of peptides. researchgate.net Through-space interactions, such as the Nuclear Overhauser Effect (NOE), provide distance constraints that are used to build a three-dimensional model of the peptide.

X-ray Crystallography: This technique provides high-resolution structural information of the peptide in the solid state. researchgate.netnih.govsci-hub.se Crystal structures of cyclopropane-containing peptides have confirmed the conformational preferences predicted by computational studies.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess the secondary structure content of peptides in solution. nih.govrsc.org The characteristic CD spectra of α-helices, β-sheets, and turns allow for the qualitative and quantitative analysis of the peptide's conformational landscape.

The integration of these computational and spectroscopic methods provides a comprehensive understanding of the structural consequences of incorporating cyclopropane amino acids into peptide systems. biorxiv.orgunimelb.edu.au

Applications and Functional Roles in Peptidomimetics and Advanced Chemical Biology Research

Design and Development of Conformationally Restricted Peptidomimetics Utilizing Cyclopropane (B1198618) Amino Acids

The incorporation of cyclopropane amino acids into peptide sequences is a powerful strategy for creating conformationally restricted peptidomimetics. nih.govnih.gov The rigid three-membered ring of the cyclopropane moiety drastically limits the rotational freedom of the peptide backbone, a stark contrast to the flexibility of natural linear peptides. nih.govresearchgate.net This conformational locking can stabilize specific secondary structures, such as β-turns and helices, which are often crucial for biological recognition and activity. nih.gov

By introducing these rigid constraints, chemists can precisely control the spatial arrangement of amino acid side chains, which is a unique feature of cyclopropane-containing peptides. nbinno.comnih.gov This control is essential for designing peptidomimetics that can bind with high affinity and selectivity to biological targets like enzymes or receptors. nbinno.com The steric strain of the cyclopropane ring, known as "cyclopropylic strain," effectively regulates the backbone conformation, influencing the orientation of adjacent bonds and contributing to the formation of stable secondary structures. researchgate.net Research has shown that peptides rich in cyclopropane analogues of amino acids, such as phenylalanine, tend to fold into β-turn and 3(10)-helix conformations. nih.gov This ability to pre-organize a peptide into a bioactive conformation reduces the entropic penalty upon binding to its target, often leading to enhanced potency.

Furthermore, the introduction of cyclopropane amino acids can significantly improve the metabolic stability of peptides. The unnatural structure is more resistant to cleavage by proteases, enzymes that typically degrade natural peptides in the body. nbinno.comnih.gov This increased stability translates to a longer biological half-life, a critical property for the development of effective therapeutic agents. nbinno.com

Impact of Cyclopropane Amino Acids on Peptide Conformation

Structural FeatureEffect on Peptide BackboneResulting Secondary StructuresReference
Rigid Cyclopropane RingLimits rotational freedom; introduces steric hindrance ("cyclopropylic strain")Stabilized β-turns, 3(10)-helices researchgate.netnih.gov
Cα-tetrasubstitutionRestricts φ and ψ dihedral anglesDefined and predictable folding patterns nih.gov
Fixed Side-Chain OrientationPrecise directional control of native side-chainsEnhanced receptor selectivity and binding affinity nih.govacs.org

Incorporation of α-(Fmoc-amino)-cyclopropaneacetic Acid into Peptide Sequences

The N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group is essential for the stepwise assembly of amino acids into a peptide chain. α-(Fmoc-amino)-cyclopropaneacetic acid is specifically designed for use in Fmoc-based solid-phase peptide synthesis (SPPS), the predominant method for creating synthetic peptides. peptide.comaltabioscience.com The Fmoc group shields the α-amino group of the cyclopropane amino acid, preventing it from reacting out of turn during the synthesis process. altabioscience.com

This building block can be incorporated at any desired position within a peptide sequence using standard SPPS protocols. nih.gov Its inclusion can imbue the resulting peptide with enhanced resistance to proteolysis, ensuring it remains active for longer periods in biological systems. nbinno.com The unique conformational properties of the cyclopropane ring can also be used to mimic or stabilize specific peptide secondary structures, making it a valuable tool for probing protein-ligand interactions and developing novel bioactive compounds. unl.ptresearchgate.net The choice of stereoisomer for the cyclopropane amino acid is critical, as it can dictate the preferred conformation and biological activity of the final peptidomimetic. nih.govnih.gov

Utility in Solid-Phase Peptide Synthesis (SPPS)

The use of α-(Fmoc-amino)-cyclopropaneacetic acid is fully compatible with the principles of Fmoc-based Solid-Phase Peptide Synthesis (SPPS). acs.orgpeptide.com SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. peptide.com The Fmoc/tBu (tert-butyl) protection strategy is widely adopted due to its milder reaction conditions compared to older Boc/Bzl (tert-butyloxycarbonyl/benzyl) chemistry. altabioscience.comnih.gov

The synthesis cycle involves two main steps:

Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound peptide using a mild base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). peptide.comuci.edu This exposes a free amine group ready for the next coupling step.

Coupling: The next Fmoc-protected amino acid, such as α-(Fmoc-amino)-cyclopropaneacetic acid, is activated and then added to the resin, forming a new peptide bond with the exposed amine. uci.edu

This cycle is repeated until the desired peptide sequence is assembled. The mild, base-labile nature of the Fmoc group is advantageous as it preserves acid-labile side-chain protecting groups until the final cleavage step. peptide.com This orthogonality allows for the synthesis of complex peptides, including those with post-translational modifications. nih.gov The compatibility of Fmoc-protected cyclopropane amino acids with automated SPPS has facilitated the rapid generation of peptide libraries for screening and drug discovery. altabioscience.comnih.gov

Role as Chiral Building Blocks in Complex Molecule Synthesis

Beyond peptidomimetics, α-(Fmoc-amino)-cyclopropaneacetic acid and related cyclopropane amino acids serve as valuable chiral building blocks in the synthesis of complex organic molecules. unl.ptnih.govnih.gov Amino acids are considered versatile and inexpensive sources of chirality for asymmetric synthesis. arkat-usa.org The cyclopropane ring itself introduces multiple stereogenic centers, and its rigid framework allows for a high degree of stereochemical control in subsequent reactions. nih.govresearchgate.net

The synthetic utility of these compounds has been demonstrated in the diastereoselective synthesis of various molecules, including analogues of natural products. nih.gov For example, methods have been developed for the synthesis of cyclopropane-containing compounds like (+/-)-(Z)-2,3-methanophenylalanine and the natural product (+/-)-coronamic acid. nih.gov The fixed orientation of substituents on the cyclopropane ring can be used to direct the stereochemical outcome of reactions at adjacent positions, making these compounds powerful intermediates for constructing architecturally complex targets. nih.govrsc.org Researchers have utilized these building blocks to create diverse molecular scaffolds, highlighting their importance in medicinal chemistry and materials science. nih.govnih.gov

Exploration in the Development of Biologically Active Compounds and Bio-Molecules

The unique structural and conformational properties conferred by the cyclopropane ring make these amino acids attractive for developing biologically active compounds. unl.ptresearchgate.net The incorporation of a cyclopropane moiety can lead to molecules with enhanced potency, selectivity, and metabolic stability. nbinno.comnih.gov

Research has shown that cyclopropane derivatives exhibit a wide range of biological activities, including roles as enzyme inhibitors and receptor agonists or antagonists. unl.ptgoogle.com For instance, cyclopropane-containing glutamate (B1630785) analogues have been instrumental as pharmacological tools in neuroscience, helping to elucidate the conformational requirements for activating distinct glutamate receptor subtypes. unl.pt Their constrained nature makes them ideal for mimicking the bioactive conformation of natural ligands, leading to the development of potent and selective therapeutic agents. researchgate.net The ability to synthesize various stereoisomers allows for a systematic exploration of the structure-activity relationship (SAR), which is crucial for optimizing the pharmacological profile of a drug candidate. nih.gov This has led to the discovery of novel compounds with potential applications in treating a variety of diseases. unl.ptresearchgate.net

Examples of Biologically Active Compounds Derived from Cyclopropane Amino Acids

Compound ClassBiological Target/ActivityRationale for Cyclopropane InclusionReference
Glutamate Analogues (e.g., CCGs)Glutamate receptors (neuroscience research)Conformational restriction to achieve receptor subtype selectivity unl.pt
Enzyme InhibitorsVarious enzymes (e.g., proteases)Increased metabolic stability and conformational mimicry of transition states nbinno.comgoogle.com
Peptide Hormone AnaloguesHormone receptorsEnhanced bioactivity and resistance to enzymatic degradation google.com
Antimicrobial PeptidomimeticsBacterial membranes/enzymesImproved proteolytic stability and defined amphipathic structures nih.gov

Q & A

Q. What are the standard protocols for synthesizing a-(Fmoc-amino)-cyclopropaneacetic acid, and how do reaction conditions influence yield?

The synthesis typically involves Fmoc protection of the amino group under aqueous or mixed-solvent conditions. A validated method includes reacting the cyclopropane-containing amino acid derivative with Fmoc-Cl (1.2 eq) in water at 60°C for 1 hour, followed by purification via recrystallization from hot ethanol . Key factors affecting yield include:

  • pH control : Maintaining slightly alkaline conditions (pH 8–9) to enhance Fmoc-Cl reactivity.
  • Temperature : Elevated temperatures (60°C) reduce reaction time but may risk racemization.
  • Solvent choice : Aqueous media minimize side reactions compared to organic solvents like DMF .

Q. What analytical techniques are recommended to confirm the purity and structural integrity of this compound?

  • Purity analysis : Use GC (≥95% purity threshold) with flame ionization detection or reverse-phase HPLC (C18 column, UV detection at 260 nm) for higher sensitivity .
  • Structural confirmation :
    • NMR : 1^1H and 13^13C NMR to verify cyclopropane ring geometry (e.g., characteristic shifts at δ 1.2–1.8 ppm for cyclopropane protons) .
    • Mass spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight (e.g., [M+H]+^+ at m/z 324.3) .

Q. How should researchers handle storage and stability challenges for this compound?

  • Storage : Store as a lyophilized powder at 2–8°C in airtight, light-protected containers to prevent Fmoc group degradation .
  • Stability monitoring : Conduct periodic HPLC analysis to detect hydrolyzed byproducts (e.g., free amine or cyclopropane ring-opened derivatives) .

Advanced Research Questions

Q. What strategies mitigate cyclopropane ring strain during solid-phase peptide synthesis (SPPS) when incorporating this compound?

  • Coupling optimization : Use activated esters (e.g., HATU/DIPEA) instead of carbodiimides to reduce reaction time and minimize ring strain-induced side reactions .
  • Temperature control : Perform couplings at 0–4°C to stabilize the cyclopropane moiety .
  • Backbone amide protection : Employ pseudoproline dipeptides or tert-butyl groups to reduce steric hindrance during elongation .

Q. How can conflicting data on cyclopropane ring stability under acidic conditions be resolved?

Contradictory reports arise from varying deprotection protocols (e.g., TFA vs. HCl). A systematic approach includes:

  • Controlled kinetic studies : Monitor ring integrity via 1^1H NMR during Fmoc deprotection (20% piperidine in DMF) at 25°C vs. 40°C .
  • Comparative LC-MS : Analyze post-deprotection products to identify ring-opened vs. intact species .
  • Computational modeling : Use DFT calculations to predict ring strain under different protonation states .

Q. What advanced methods are available to quantify trace impurities (e.g., diastereomers or hydrolyzed derivatives) in batches?

  • Chiral HPLC : Employ a Chiralpak IC column with hexane/isopropanol gradients to resolve enantiomers (critical for stereosensitive peptide applications) .
  • 2D NMR (NOESY) : Detect diastereomers via cross-peak differences in cyclopropane proton interactions .
  • High-resolution mass spectrometry (HRMS) : Identify hydrolyzed byproducts (e.g., [M+H]+^+ at m/z 302.2 for ring-opened derivatives) .

Methodological Tables

Q. Table 1. Comparative Analysis of Synthesis Protocols

ParameterAqueous Method Organic Solvent Method
Solvent WaterDMF/CH2_2Cl2_2
Reaction Time 1 hour2–4 hours
Yield 75–85%60–70%
Racemization Risk LowModerate

Q. Table 2. Stability of Cyclopropane Ring Under Deprotection Conditions

Condition% Intact Ring (24h)Major Byproduct
20% Piperidine/DMF, 25°C98%None detected
95% TFA, 0°C92%Ring-opened carboxylic acid
1M HCl, 40°C65%Diastereomeric degradation

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